molecular formula C18H15NO4S B2584382 Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-21-4

Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2584382
CAS No.: 477490-21-4
M. Wt: 341.38
InChI Key: QNMPPKHFCXPFLN-UHFFFAOYSA-N
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Description

Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate is an organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a benzothiophene core, which is a sulfur-containing heterocycle, and a methoxybenzamido group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate typically involves the condensation of 3-methoxybenzoyl chloride with 3-aminobenzo[b]thiophene-2-carboxylic acid methyl ester. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, it may inhibit certain kinases or modulate receptor activity, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzo[b]thiophene-2-carboxylate
  • Methyl 3-methylbenzo[b]thiophene-2-carboxylate
  • Benzo[b]thiophene-2-carboxylic acid methyl ester

Uniqueness

Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate is unique due to the presence of the methoxybenzamido group, which can enhance its biological activity and specificity. This structural modification can lead to improved pharmacokinetic properties and target selectivity compared to other benzothiophene derivatives.

Properties

IUPAC Name

methyl 3-[(3-methoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c1-22-12-7-5-6-11(10-12)17(20)19-15-13-8-3-4-9-14(13)24-16(15)18(21)23-2/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMPPKHFCXPFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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